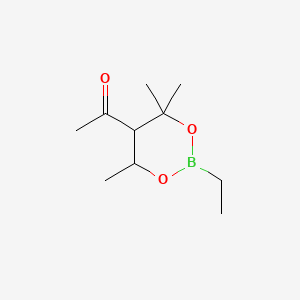
1-(2-Ethyl-4,4,6-trimethyl-1,3,2-dioxaborinan-5-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Ethyl-4,4,6-trimethyl-1,3,2-dioxaborinan-5-yl)ethanone is an organic compound with the molecular formula C₁₀H₁₉BO₃ and a molecular weight of 198.07 g/mol It is a boron-containing compound, characterized by its unique dioxaborinane ring structure
Méthodes De Préparation
The synthesis of 1-(2-Ethyl-4,4,6-trimethyl-1,3,2-dioxaborinan-5-yl)ethanone typically involves the reaction of boronic acids with diols under specific conditions. One common method includes the reaction of 2-ethyl-4,4,6-trimethyl-1,3,2-dioxaborinane with ethanone in the presence of a catalyst . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-(2-Ethyl-4,4,6-trimethyl-1,3,2-dioxaborinan-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert it into boron hydrides or other reduced forms.
Applications De Recherche Scientifique
1-(2-Ethyl-4,4,6-trimethyl-1,3,2-dioxaborinan-5-yl)ethanone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: Its derivatives are studied for potential biological activities and as probes in biochemical assays.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a component in drug delivery systems.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 1-(2-Ethyl-4,4,6-trimethyl-1,3,2-dioxaborinan-5-yl)ethanone involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborinane ring can interact with nucleophiles, facilitating various chemical transformations. This interaction is crucial in its role as a catalyst or reagent in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(2-Ethyl-4,4,6-trimethyl-1,3,2-dioxaborinan-5-yl)ethanone include other boron-containing compounds such as:
Boronic acids: These compounds also contain boron and are widely used in organic synthesis.
Boranes: These are boron-hydrogen compounds with applications in reduction reactions.
Propriétés
Formule moléculaire |
C10H19BO3 |
|---|---|
Poids moléculaire |
198.07 g/mol |
Nom IUPAC |
1-(2-ethyl-4,4,6-trimethyl-1,3,2-dioxaborinan-5-yl)ethanone |
InChI |
InChI=1S/C10H19BO3/c1-6-11-13-8(3)9(7(2)12)10(4,5)14-11/h8-9H,6H2,1-5H3 |
Clé InChI |
FLHUNCSNAJMBPL-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(C(O1)(C)C)C(=O)C)C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


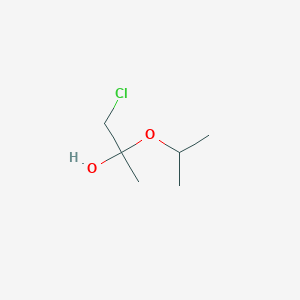
![2-hydroxybutanedioate;(3Z)-4-methyl-3-[(4-phenyldiazenylphenyl)hydrazinylidene]-5-pyridin-1-ium-1-ylpyridin-1-ium-2,6-dione](/img/structure/B13800110.png)

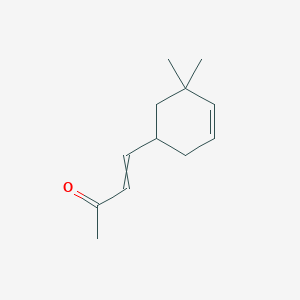
![1-[(2E,4E,6E)-1-Oxo-2,4,6-octatrienyl]piperidine](/img/structure/B13800125.png)
![[(Dichloromethyl)sulfanyl]benzene](/img/structure/B13800147.png)
![5H-Indeno[5,6-D][1,2]oxazole](/img/structure/B13800158.png)
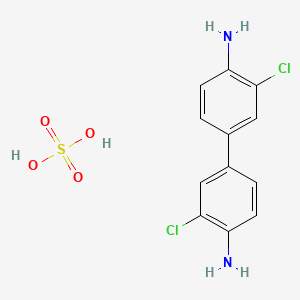
![2-Naphthalenesulfonyl chloride, 5-[bis(methylsulfonyl)amino]-1-[(methylsulfonyl)oxy]-](/img/structure/B13800162.png)
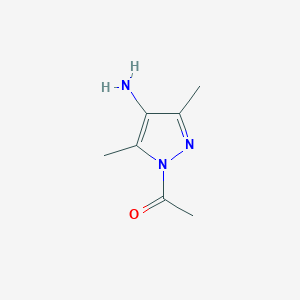

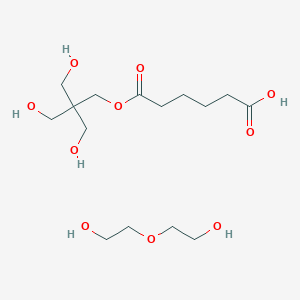
![1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, N,N-dimethyl-1-(phenylsulfonyl)-](/img/structure/B13800179.png)

